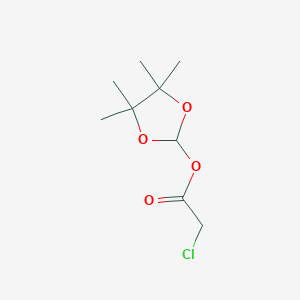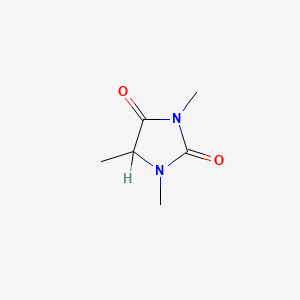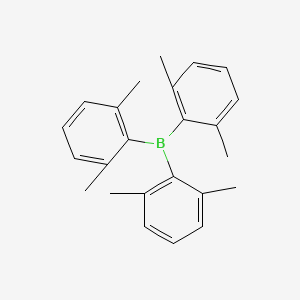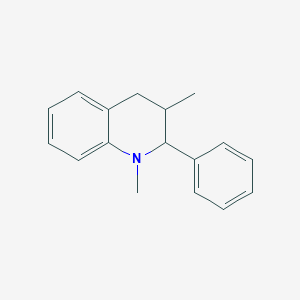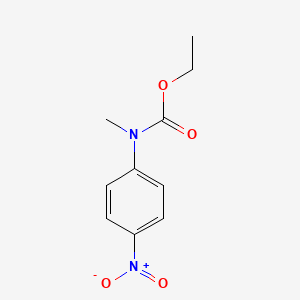
(2R)-2-(Ethoxycarbonyl)-2-methylbutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-(Ethoxycarbonyl)-2-methylbutanoate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular compound is characterized by its ethoxycarbonyl group attached to a methylbutanoate backbone, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(Ethoxycarbonyl)-2-methylbutanoate can be achieved through various methods. One common approach involves the esterification of (2R)-2-methylbutanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes using microreactor technology. This method offers advantages such as improved reaction efficiency, better control over reaction conditions, and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-2-(Ethoxycarbonyl)-2-methylbutanoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield (2R)-2-methylbutanoic acid and ethanol in the presence of a strong acid or base.
Reduction: Reduction of the ester can produce the corresponding alcohol, (2R)-2-methylbutanol.
Substitution: The ethoxycarbonyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various nucleophiles such as amines or alcohols can be used in the presence of a suitable catalyst.
Major Products Formed
Hydrolysis: (2R)-2-methylbutanoic acid and ethanol.
Reduction: (2R)-2-methylbutanol.
Substitution: Depending on the nucleophile, products can vary widely.
Wissenschaftliche Forschungsanwendungen
(2R)-2-(Ethoxycarbonyl)-2-methylbutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of esterases and their role in metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in vivo.
Industry: Utilized in the production of fragrances and flavoring agents.
Wirkmechanismus
The mechanism of action of (2R)-2-(Ethoxycarbonyl)-2-methylbutanoate primarily involves its hydrolysis to (2R)-2-methylbutanoic acid and ethanol. This reaction is catalyzed by esterases, which are enzymes that facilitate the cleavage of ester bonds. The hydrolysis process releases the active acid, which can then participate in various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R)-2-(Methoxycarbonyl)-2-methylbutanoate: Similar structure but with a methoxy group instead of an ethoxy group.
(2R)-2-(Butoxycarbonyl)-2-methylbutanoate: Contains a butoxy group, leading to different physical and chemical properties.
Uniqueness
(2R)-2-(Ethoxycarbonyl)-2-methylbutanoate is unique due to its specific ethoxycarbonyl group, which imparts distinct reactivity and solubility characteristics compared to its analogs. This makes it particularly useful in certain synthetic applications where these properties are advantageous .
Eigenschaften
CAS-Nummer |
80226-12-6 |
|---|---|
Molekularformel |
C8H13O4- |
Molekulargewicht |
173.19 g/mol |
IUPAC-Name |
(2R)-2-ethoxycarbonyl-2-methylbutanoate |
InChI |
InChI=1S/C8H14O4/c1-4-8(3,6(9)10)7(11)12-5-2/h4-5H2,1-3H3,(H,9,10)/p-1/t8-/m1/s1 |
InChI-Schlüssel |
YWSZGMNCVYAZHJ-MRVPVSSYSA-M |
Isomerische SMILES |
CC[C@](C)(C(=O)[O-])C(=O)OCC |
Kanonische SMILES |
CCC(C)(C(=O)[O-])C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



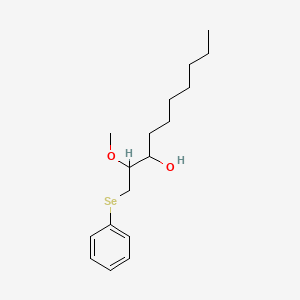
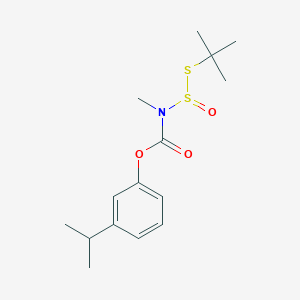
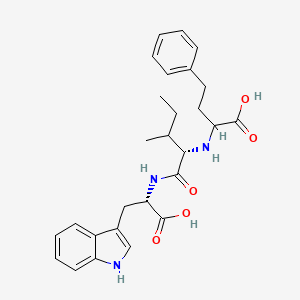
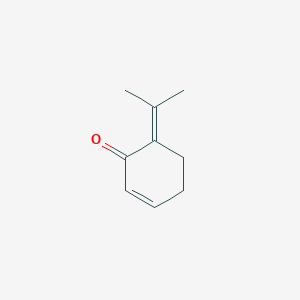
![[1,3]Thiazolo[4,5-d][1,3]oxazole](/img/structure/B14437256.png)

